molecular formula C15H10ClFO B6355667 (2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one CAS No. 556787-51-0

(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Cat. No. B6355667
M. Wt: 260.69 g/mol
InChI Key: UJCRXYAAJJMQFJ-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as CPF, is a synthetic compound, which has been studied for its potential applications in the scientific field. CPF is an organofluorine compound, which has been widely used in research due to its ability to act as a fluorophore and a photostabilizer. CPF has been used in a variety of fields, such as organic synthesis, biochemistry, and materials science.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one involves the condensation of 4-chloroacetophenone and 3-fluorobenzaldehyde in the presence of a base to form the desired product.

Starting Materials
4-chloroacetophenone, 3-fluorobenzaldehyde, base (e.g. sodium hydroxide)

Reaction
Mix 4-chloroacetophenone and 3-fluorobenzaldehyde in a suitable solvent (e.g. ethanol)., Add a base (e.g. sodium hydroxide) to the mixture and stir at room temperature for several hours., Heat the mixture under reflux for several hours to complete the condensation reaction., Cool the mixture and filter the resulting solid product., Wash the solid product with a suitable solvent (e.g. ethanol) and dry under vacuum to obtain the final product, (2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one.

Mechanism Of Action

CPF acts as a fluorophore, which means that it can absorb light and emit light. CPF can absorb light in the ultraviolet to visible light range, and emit light in the visible to near-infrared range. This absorption and emission of light is used in a variety of applications, such as fluorescence microscopy, fluorescence spectroscopy, and fluorescence imaging. In addition, CPF can also act as a photostabilizer, which means that it can absorb light and prevent it from being absorbed by other molecules. This can be used to protect molecules from photodamage.

Biochemical And Physiological Effects

CPF has been studied for its potential biochemical and physiological effects. CPF has been shown to be nontoxic in in vitro and in vivo studies. In addition, CPF has been shown to have antioxidant, anti-inflammatory, and antifungal properties. CPF has also been shown to have neuroprotective and neuroregenerative effects.

Advantages And Limitations For Lab Experiments

CPF has several advantages for use in laboratory experiments. CPF is a stable compound and does not decompose easily. In addition, CPF is soluble in a variety of solvents, which makes it easy to use in a variety of laboratory experiments. However, CPF has several limitations for use in laboratory experiments. CPF is sensitive to light and can be degraded by exposure to light. In addition, CPF is expensive, which can limit its use in some experiments.

Future Directions

The potential applications of CPF are vast and there are many future directions for research. One potential direction is the use of CPF in the synthesis of new molecules and materials. CPF can be used as a reagent for the synthesis of various compounds, such as amino acids, carbohydrates, and peptides. In addition, CPF can also be used as a photostabilizer in the synthesis of polymers and other materials. Another potential direction is the use of CPF as a fluorescent label for the detection of various molecules, such as proteins and nucleic acids. Finally, CPF can also be used in the development of new drugs and therapeutics. CPF has been shown to have antioxidant, anti-inflammatory, and antifungal properties, which could be used to develop new drugs and therapeutics.

Scientific Research Applications

CPF has been widely used in scientific research due to its ability to act as a fluorophore and a photostabilizer. CPF has been used in a variety of fields, such as organic synthesis, biochemistry, and materials science. In organic synthesis, CPF has been used as a reagent for the synthesis of various compounds, such as amino acids, carbohydrates, and peptides. In biochemistry, CPF has been used as a fluorescent label for the detection of various molecules, such as proteins and nucleic acids. In materials science, CPF has been used as a photostabilizer in the synthesis of polymers and other materials.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCRXYAAJJMQFJ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

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